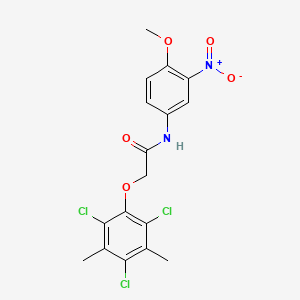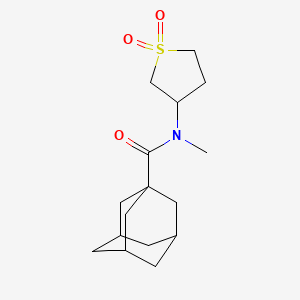
N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide, commonly known as MNTD, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. MNTD is a white crystalline powder that is soluble in organic solvents like ethanol and DMSO. It has a molecular weight of 465.68 g/mol and a melting point of 180-182°C.
Mecanismo De Acción
MNTD exerts its biochemical and physiological effects by inhibiting the activity of enzymes involved in various biological processes. For example, MNTD inhibits acetylcholinesterase by binding to its active site and preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of carbonic anhydrase by MNTD leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance in the body.
Biochemical and Physiological Effects:
MNTD has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its enzyme inhibitory effects, MNTD has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. MNTD has also been shown to modulate the activity of ion channels and receptors involved in various biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNTD has several advantages as a tool for scientific research. It is a potent inhibitor of several enzymes, making it a valuable tool for studying the role of these enzymes in various diseases. MNTD is also relatively easy to synthesize and purify, making it readily available for research purposes. However, MNTD has several limitations. It has poor solubility in aqueous solutions, limiting its use in certain experiments. MNTD can also exhibit non-specific binding to proteins, leading to false positives in some assays.
Direcciones Futuras
There are several future directions for research involving MNTD. One area of research is the development of MNTD-based drugs for the treatment of various diseases. For example, MNTD has been shown to have potential as a treatment for Alzheimer's disease and glaucoma. Another area of research is the development of new synthetic routes for MNTD that improve its solubility and reduce non-specific binding. Finally, MNTD could be used as a tool for studying the role of enzymes in various biological processes, leading to a better understanding of disease mechanisms and potential therapeutic targets.
Métodos De Síntesis
MNTD can be synthesized using a multistep reaction process starting from 3-nitro-4-methoxyaniline and 2,4,6-trichloro-3,5-dimethylphenol. The synthesis involves the use of various reagents and solvents, including acetic anhydride, sodium acetate, and chloroform. The final product is purified using recrystallization techniques to obtain high purity MNTD.
Aplicaciones Científicas De Investigación
MNTD has been widely used in scientific research as a tool for studying the mechanisms of action of various biological processes. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. MNTD has also been used to study the role of these enzymes in various diseases, including Alzheimer's disease, glaucoma, and cancer.
Propiedades
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O5/c1-8-14(18)9(2)16(20)17(15(8)19)27-7-13(23)21-10-4-5-12(26-3)11(6-10)22(24)25/h4-6H,7H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAGQEOASAFNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)OCC(=O)NC2=CC(=C(C=C2)OC)[N+](=O)[O-])Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5101904.png)
![4-benzyl-1-(3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5101907.png)

![N-(1-{1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5101917.png)

![3-[(4-fluorophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5101949.png)

![N~4~-(2,5-dimethylphenyl)-N~2~,N~2~-diethyl-N~6~-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B5101962.png)
![N-(4-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5101974.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5101979.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5102000.png)

![2-(3-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5102019.png)
![4-[(4-biphenylyloxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5102025.png)